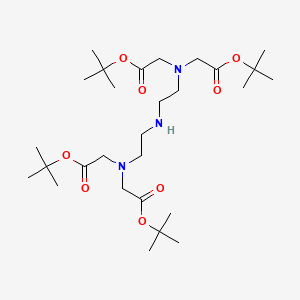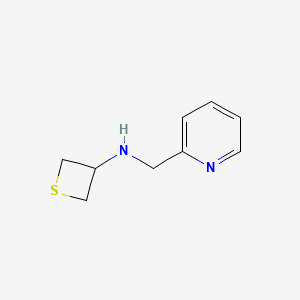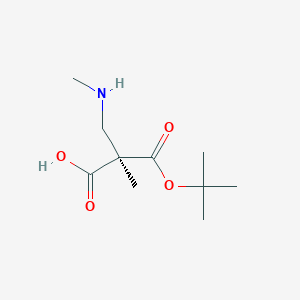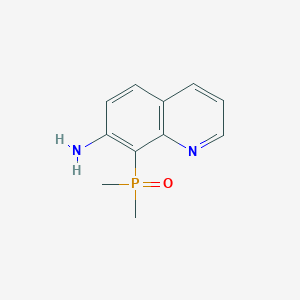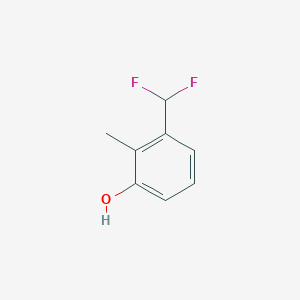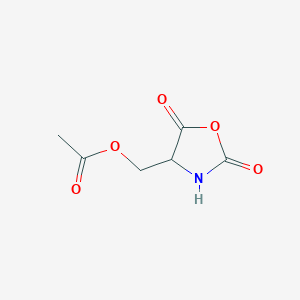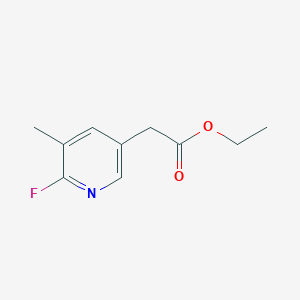
Btf-cho-BR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Btf-cho-BR typically involves the bromination of 5-(trifluoromethyl)benzaldehyde. One common method includes the reaction of 5-(trifluoromethyl)benzaldehyde with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Btf-cho-BR undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Btf-cho-BR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: It is used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Btf-cho-BR exerts its effects depends on the specific application. In chemical reactions, the presence of the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates, making the compound more reactive towards nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Bromo-5-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-(Trifluoromethyl)benzaldehyde: Similar structure but without the bromine atom.
Uniqueness
Btf-cho-BR is unique due to the combination of the bromine atom and the trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H2BrFN2OS |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-2,1,3-benzothiadiazole-7-carbaldehyde |
InChI |
InChI=1S/C7H2BrFN2OS/c8-5-4(9)1-3(2-12)6-7(5)11-13-10-6/h1-2H |
Clave InChI |
OYFRMDACERFVEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NSN=C2C(=C1F)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
